4-(3-Methylphenyl)-4-oxobutyric acid
Overview
Description
4-(3-Methylphenyl)-4-oxobutyric acid, also known as 3-methyl-4-phenylbutyric acid (MPBA), is a carboxylic acid that has been studied for its potential applications in chemical synthesis and scientific research. MPBA is a synthetic intermediate that is used in the synthesis of pharmaceuticals and other compounds. It is also known to have a wide range of biochemical and physiological effects, making it an attractive target for further research. In
Scientific Research Applications
Application in Chemical Synthesis
- Specific Scientific Field: Chemical Synthesis
- Summary of the Application: This compound has been used in the synthesis of a series of novel amino acid derivatives . The α, β -unsaturated carbonyl moiety of these compounds is a favorable unit for addition of different nucleophiles which occurs exclusively at the olefin electrophilic centre of the molecule and usually results in the formation of various nitrogen-containing heterocyclic compounds of different ring sizes with one or more heteroatom .
- Methods of Application or Experimental Procedures: The compound reacts with primary and secondary amines to produce amino acid derivatives . Treatment of these amino acids with hydrazine yields pyridazine . The compound also reacts with phenyl hydrazine in ethanol to produce phenylhydrazone .
- Summary of Results or Outcomes: The synthesized compounds exhibited anti-microbial activities . The proposed structures of the products were based on microanalytical and spectroscopic data .
Application in Optoelectronic Devices
- Specific Scientific Field: Optoelectronics
- Summary of the Application: The starburst π-conjugated molecule 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (C57H48N4, m-MTDATA), based on triphenylamine (TPA) building blocks, is widely used in optoelectronic devices due to its good electron-donor characteristics .
- Methods of Application or Experimental Procedures: The electronic structure of m-MTDATA was investigated for the first time in the gas phase by means of PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy .
- Summary of Results or Outcomes: The results showed that the C1s photoelectron spectra of m-MTDATA and TPA are similar, due to the balance of the counter-acting effects of the electronegativity of the N atoms and the delocalization of the amine lone-pair electrons . The increased number of N atoms (i.e., N lone pairs) in m-MTDATA determines a three-peak feature in the outermost valence binding energy region with strong contributions by the N2p z orbitals . A decrease of the HOMO–LUMO gap for m-MTDATA was also observed, which points to improved electron donating properties of m-MTDATA with respect to TPA .
Application in Continuous Flow Process
- Specific Scientific Field: Chemical Engineering
- Summary of the Application: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .
- Methods of Application or Experimental Procedures: A microreactor system was designed to determine all kinetics parameters, including reaction rates and their 95% confidence .
- Summary of Results or Outcomes: The results of this study were not provided in the source .
Application in Antileishmanial and Antimalarial Evaluation
- Specific Scientific Field: Pharmacology
- Summary of the Application: Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified .
- Methods of Application or Experimental Procedures: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Summary of Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Application in Chemical Synthesis
- Specific Scientific Field: Chemical Synthesis
- Summary of the Application: 4-[4-methoxy-3-methylphenyl]-2-morpholino-4-oxobutanoic acid has been synthesized .
- Methods of Application or Experimental Procedures: The compound was synthesized from toluene .
- Summary of Results or Outcomes: The synthesized compound has a melting point of 172°C .
properties
IUPAC Name |
4-(3-methylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPMZMVALJALH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374984 | |
Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-4-oxobutyric acid | |
CAS RN |
59618-44-9 | |
Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59618-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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